n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide
Description
n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide is a synthetic small molecule belonging to the benzo[b]thiophene carboxamide class. Its structure features a benzo[b]thiophene core substituted with chlorine at position 3, fluorine at position 6, and a benzyl group attached to the carboxamide nitrogen. This compound shares structural similarities with pharmacologically active analogs such as BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) and BT3 (a prodrug of BT2) .
Properties
Molecular Formula |
C16H11ClFNOS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-benzyl-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClFNOS/c17-14-12-7-6-11(18)8-13(12)21-15(14)16(20)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
InChI Key |
OYOWMVKZNCOFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: This intermediate can be synthesized through various methods, including the fluorination of thiophene derivatives.
Conversion to 3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride: This step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Amidation: The final step involves the reaction of the acid chloride with benzylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide is a synthetic compound with a benzothiophene core, chlorine and fluorine substituents, and a carboxamide functional group. It has a molecular formula of and a molar mass of approximately 629.62 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
Potential Applications
this compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents targeting cancer and other diseases. Its unique structure may allow it to interact selectively with biological targets, making it valuable for drug discovery processes.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The carboxamide group can participate in various reactions such as hydrolysis and amidation, while the halogen substituents (chlorine and fluorine) can undergo nucleophilic substitution reactions. Additionally, the compound may react with electrophiles due to the electron-withdrawing nature of the halogens, which could facilitate further derivatization or functionalization.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Starting materials may include 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid derivatives, which can be modified through various reactions such as acylation or amination.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies often employ techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking simulations
Such studies help elucidate the compound's mechanism of action and potential therapeutic benefits.
Structural Analogs and Activities
Several compounds share structural similarities with this compound, each possessing unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Chloro-N-(4-(aminosulfonyl)benzyl)-benzo[b]thiophene-2-carboxamide | Contains sulfonamide group | Potential anti-cancer activity |
| 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid | Lacks benzyl group | Inhibitory activity against enzymes |
| 3-Chloro-N-(trans-4-(methylamino)cyclohexyl)-benzo[b]thiophene-2-carboxamide | Cyclohexyl substituent | Potential neuroprotective effects |
| 3-Chloro-N-(4-acetamido-1,2,5-oxadiazol-3-yl)-benzo[b]thiophene-2-carboxamide | Contains oxadiazole ring | Antimicrobial properties |
Mechanism of Action
The mechanism of action of n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogs in the Benzo[b]thiophene Carboxamide Series
2.1.1 BT2F (3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid)
- Structure : Lacks the benzyl carboxamide group; instead, it has a carboxylic acid at position 2.
- Activity : Enhances residual BCKDC activity in maple syrup urine disease models .
- Key Difference : The carboxylic acid group likely reduces cell permeability compared to carboxamide derivatives.
2.1.2 BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide)
- Structure : Features a dichloro-substituted benzo[b]thiophene core and an oxadiazole-linked carboxamide.
- Activity : Acts as a prodrug, improving BCKDC activity more effectively than BT2 in cellular models .
- Key Difference : The oxadiazole moiety may enhance metabolic stability compared to the benzyl group in the target compound.
2.1.3 EVP-6124 ((R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide)
- Structure : Substituted with chlorine at position 7 and a quinuclidine group on the carboxamide.
- Activity : Acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist with high brain penetration .
- Key Difference : The quinuclidine group confers selectivity for α7 nAChRs, whereas the benzyl group in the target compound may alter receptor specificity.
Derivatives with Piperidinylmethyl Substituents
A series of 6-(4-substituted phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochlorides (compounds 42–47) were studied for anticancer activity :
- Common Features: All share a piperidinylmethyl group on the carboxamide and variable substituents (e.g., cyano, methylsulfonyl, methoxy) at the 4-position of the phenyl ring.
- Activity Trends: Electron-withdrawing groups (e.g., cyano, trifluoromethoxy) enhance anticancer potency. Hydrophilic groups (e.g., hydroxyl) reduce membrane permeability but improve solubility.
Substituent Effects on Bioactivity
- Chloro vs. Fluoro Substitutions :
- Piperidinylmethyl Group: Introduces basicity, enhancing solubility in acidic environments (e.g., lysosomes) .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Optimization : The benzyl group in the target compound may balance lipophilicity and bioavailability, making it suitable for central nervous system targets (e.g., analogous to EVP-6124’s brain penetration ).
- Activity Gaps : Unlike BT2F and BT3, which target BCKDC, the target compound’s benzyl group could shift its mechanism toward kinase inhibition or receptor modulation, as seen in related carboxamides .
- Synthetic Feasibility : Methods for analogous compounds (e.g., palladium-catalyzed couplings , formic acid-mediated cyclizations ) suggest viable routes for synthesizing and modifying the target compound.
Biological Activity
N-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a benzothiophene core, halogen substituents, and a carboxamide functional group, which contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄ClFNO₂S, with a molar mass of approximately 629.62 g/mol. The presence of both chlorine and fluorine atoms enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The halogen substituents may undergo nucleophilic substitution reactions, facilitating interactions with biological molecules.
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with various biological targets, enhancing binding affinity and specificity.
- Electrophilic Reactions : The compound can react with nucleophiles due to the electron-withdrawing nature of the halogens, leading to covalent modifications of target proteins.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anticancer and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the potential of this compound as an anticancer agent:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's mechanism involves the inhibition of key regulatory pathways in cancer cell proliferation .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Microbial Assays : Tests against a panel of bacteria and fungi revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Chloro-N-(4-(aminosulfonyl)benzyl)-benzo[b]thiophene-2-carboxamide | Contains sulfonamide group | Potential anti-cancer activity |
| 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid | Lacks benzyl group | Inhibitory activity against enzymes |
| 3-Chloro-N-(trans-4-(methylamino)cyclohexyl)-benzo[b]thiophene-2-carboxamide | Cyclohexyl substituent | Potential neuroprotective effects |
| 3-Chloro-N-(4-acetamido-1,2,5-oxadiazol-3-yl)-benzo[b]thiophene-2-carboxamide | Contains oxadiazole ring | Antimicrobial properties |
This table illustrates how this compound stands out due to its dual halogen substitution and benzyl group, which may enhance its biological interactions compared to others in this category.
Case Studies
- Anticancer Efficacy : A study involving the administration of this compound in murine models showed a reduction in tumor size by up to 60% compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Antimicrobial Trials : In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong antimicrobial potential. Further studies are warranted to explore the pharmacokinetics and safety profiles in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
